molecular formula C4H5IN2 B103845 4-Iodo-3-methyl-1H-pyrazole CAS No. 15802-75-2

4-Iodo-3-methyl-1H-pyrazole

Cat. No. B103845
CAS RN: 15802-75-2
M. Wt: 208 g/mol
InChI Key: SHDMYGCRVXWTGR-UHFFFAOYSA-N
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Description

4-Iodo-3-methyl-1H-pyrazole is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Synthesis Analysis

A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed . During this work, protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of ethoxyethyl protecting group was investigated .


Molecular Structure Analysis

The structure of 4-Iodo-3-methyl-1H-pyrazole is also available as a 2d Mol file or as a computed 3d SD file . Counter to chemical intuition, the electronegativity differences among the halogen substituents are not reflected in the H-bonded N (H)…N distances in the solid-state structures of pyrazole and the set of its 4-halogenated derivatives .


Chemical Reactions Analysis

4-Iodo-3-methyl-1H-pyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

The molecular weight of 4-Iodo-3-methyl-1H-pyrazole is 251.03 g/mol . More detailed physical and chemical properties can be found in the referenced databases .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-4-iodopyrazole: serves as a versatile scaffold in medicinal chemistry due to its potential to interact with various biological targets . It is often used in the synthesis of compounds with a wide range of pharmacological activities, including antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic properties . The iodine atom present in the compound can enhance the bioavailability and metabolic stability of the derivatives, making it a valuable moiety in drug design.

Drug Discovery

In drug discovery, 3-Methyl-4-iodopyrazole is utilized for its ability to form diverse bioactive molecules. It acts as a building block for creating new compounds that can be screened for various biological activities. The presence of iodine allows for radio-labeling, which is crucial for tracking the distribution and localization of drugs within biological systems .

Agrochemistry

The compound finds applications in agrochemistry as a precursor for the synthesis of agrochemicals. Pyrazole derivatives, including 3-Methyl-4-iodopyrazole , are used to create pesticides and herbicides that help protect crops from pests and diseases. Its reactivity with other organic molecules can lead to the formation of compounds with specific action against agricultural threats .

Coordination Chemistry

3-Methyl-4-iodopyrazole: is employed in coordination chemistry to synthesize ligands for metal complexes. These ligands can bind to transition metals, forming complexes that are studied for their catalytic, magnetic, and electronic properties. Such complexes have potential applications in catalysis, material science, and as sensors .

Organometallic Chemistry

In organometallic chemistry, 3-Methyl-4-iodopyrazole is used to create organometallic compounds that are critical for catalytic processes. These compounds can facilitate a variety of chemical reactions, including cross-coupling reactions that are fundamental in the synthesis of complex organic molecules .

Synthesis of Heterobiaryls

The compound is also a valuable intermediate in the synthesis of heterobiaryls through indium-mediated reactions. Heterobiaryls are important structures in pharmaceuticals and organic materials due to their unique chemical properties .

Safety and Hazards

4-Iodo-3-methyl-1H-pyrazole is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Pyrazoles, including 4-Iodo-3-methyl-1H-pyrazole, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They have garnered substantial interest from researchers and have been the focus of numerous scientific studies worldwide . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

properties

IUPAC Name

4-iodo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMYGCRVXWTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573393
Record name 4-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methyl-1H-pyrazole

CAS RN

15802-75-2
Record name 4-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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